molecular formula C16H17NO4 B13786359 Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy- CAS No. 85078-27-9

Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-

Cat. No.: B13786359
CAS No.: 85078-27-9
M. Wt: 287.31 g/mol
InChI Key: QDIWFABZGBNPAO-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) is an organic compound characterized by the presence of a benzene ring substituted with a nitroethylidene group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with nitroethane under basic conditions. The reaction proceeds through a condensation mechanism, forming the nitroethylidene linkage between the benzene rings. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, where they can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy groups can influence the compound’s solubility and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-(1-methylethyl)-]
  • Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]

Uniqueness

Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) is unique due to the presence of the nitroethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of nitro and methoxy groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

85078-27-9

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-2-nitroethyl]benzene

InChI

InChI=1S/C16H17NO4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3

InChI Key

QDIWFABZGBNPAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OC

Origin of Product

United States

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